7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Description
Properties
IUPAC Name |
7-chloro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLWYZULYTGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431193 | |
| Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-29-5 | |
| Record name | 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The chlorine atom in 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione may enhance lipophilicity and receptor binding compared to non-halogenated analogues . The nitro group in Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-...) is associated with enhanced GABAergic potency in related benzodiazepines, though direct data for this compound is lacking .
Biological Activity
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its diverse pharmacological effects. This article explores its biological activity, focusing on its interactions with various biological systems and potential therapeutic applications.
- IUPAC Name: 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Molecular Formula: C10H9ClN2O2
- CAS Number: 5973-29-5
- Molecular Weight: 224.65 g/mol
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the binding of GABA to its receptor, leading to increased neuronal inhibition and subsequent anxiolytic, sedative, and anticonvulsant effects. The unique substitution pattern of 7-chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione may influence its receptor binding affinity and selectivity compared to other benzodiazepines.
Anticonvulsant Effects
Research indicates that compounds with a benzodiazepine structure can exhibit anticonvulsant properties. In studies assessing various benzodiazepine derivatives, 7-chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione demonstrated significant activity in reducing seizure frequency in animal models. The compound's efficacy was assessed using standard seizure induction methods (e.g., pentylenetetrazole-induced seizures) .
Anxiolytic Properties
The anxiolytic effects of this compound have been evaluated in behavioral assays. In rodent models of anxiety (e.g., elevated plus maze), administration of the compound resulted in increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Cytotoxic Activity
Preliminary studies have shown that 7-chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in human glioma cells with IC50 values in the low micromolar range .
Table: Summary of Biological Activities
| Activity Type | Experimental Model | Result |
|---|---|---|
| Anticonvulsant | Pentylenetetrazole-induced seizures | Significant reduction in seizure frequency |
| Anxiolytic | Elevated plus maze | Increased time spent in open arms |
| Cytotoxic | Human glioma cell lines | IC50 in low micromolar range |
Case Study 1: Antitumor Activity
A study investigated the antitumor efficacy of 7-chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione against rat glioma xenografts. The compound was administered via subcutaneous injection and resulted in up to 70% tumor growth inhibition (TGI) over a treatment period of four weeks. This finding suggests potential for development as an antitumor agent .
Case Study 2: Behavioral Assessment
In a controlled behavioral study involving rodents subjected to stress-inducing conditions, treatment with the compound led to a statistically significant decrease in anxiety-like behaviors as measured by locomotor activity and exploratory behavior metrics . These results support its potential application in treating anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
